6-amino-3-isopentylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that incorporates a quinazoline core. Its chemical formula is , and it features an amino group at the 6-position and an isopentyl group at the 3-position of the quinazolinone ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The chemical reactivity of 6-amino-3-isopentylquinazolin-4(3H)-one primarily revolves around its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group of the quinazolinone moiety can undergo various transformations, including:
These reactions can lead to the synthesis of derivatives with varied biological properties.
Research indicates that 6-amino-3-isopentylquinazolin-4(3H)-one exhibits significant biological activity. It has been studied for:
These properties make it a candidate for development in pharmacological applications.
Several synthetic pathways have been reported for the preparation of 6-amino-3-isopentylquinazolin-4(3H)-one:
The potential applications of 6-amino-3-isopentylquinazolin-4(3H)-one span various fields:
Studies on the interactions of 6-amino-3-isopentylquinazolin-4(3H)-one with biological targets have shown promising results. Research indicates potential binding affinity with specific enzymes and receptors involved in disease pathways. Further studies using techniques such as molecular docking and spectroscopy are needed to elucidate these interactions more comprehensively.
Several compounds share structural similarities with 6-amino-3-isopentylquinazolin-4(3H)-one. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
6-Aminoquinazolin-4-one | Lacks isopentyl group; simpler structure | |
2-Amino-4(3H)-quinazolinone | Different amino positioning; potential for diverse activity | |
6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione | Pyrimidine core instead of quinazoline; varied biological profile |
Base-promoted nucleophilic aromatic substitution reactions have emerged as powerful tools for constructing aminoquinazolinone derivatives through strategic displacement of leaving groups on electron-deficient aromatic systems [15]. The nucleophilic substitution pathway offers exceptional regioselectivity, particularly favoring substitution at the more reactive carbon-4 position of quinazoline rings [14].
Cesium carbonate has demonstrated superior performance as a base promoter in dimethyl sulfoxide solvent systems, achieving yields of 70-72% under optimized conditions at 120°C for 12-hour reaction periods [15]. The effectiveness of cesium carbonate stems from its ability to generate nucleophilic species while maintaining solubility in polar aprotic solvents [15]. Alternative base systems, including potassium hydroxide, have shown reduced efficacy with yields dropping to 48% under identical reaction conditions [15].
The mechanism involves initial deprotonation of the nucleophile by the base, followed by attack on the electron-deficient aromatic carbon bearing the leaving group [8]. This process is facilitated by the electron-withdrawing nature of the quinazolinone ring system, which stabilizes the intermediate Meisenheimer complex [8]. The subsequent elimination of the leaving group restores aromaticity and completes the substitution process [8].
N,N-dimethylaminopyridine-catalyzed reactions under microwave irradiation conditions have shown remarkable efficiency, reducing reaction times to 3-4 minutes while achieving yields ranging from 26% to 98% [8]. The dramatic time reduction observed under microwave conditions reflects the enhanced molecular motion and collision frequency that accelerates the nucleophilic substitution process [8].
Table 1: Base-Promoted Nucleophilic Aromatic Substitution Reaction Conditions
Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
---|---|---|---|---|---|---|
2-fluorobenzamide | Cesium carbonate | Dimethyl sulfoxide | 120 | 12 hours | 72 | [15] |
2-fluorobenzamide | Potassium hydroxide | Dimethyl sulfoxide | 120 | 12 hours | 48 | [15] |
4-chloroquinazoline | N,N-dimethylaminopyridine | Microwave irradiation | 150 | 3-4 minutes | 26-98 | [8] |
2-azido quinazoline | Sodium azide | Not specified | Not specified | Not specified | 51-83 | [8] |
4-fluoro-2-aminobenzoic acid | Potassium cyanate | Acetonitrile | 25-50 | 2-6 hours | 91 | [28] |
The application of solid-supported reagents has expanded the synthetic utility of nucleophilic aromatic substitution methodologies [8]. Reactions utilizing sodium azide with quinazoline derivatives bearing azido substituents have achieved yields of 51-83% through unusual sulfanyl group migration processes [8]. These transformations proceed via azidoazomethine-tetrazole tautomeric equilibria that activate alternative substitution sites on the quinazoline ring system [8].
Metal-free annulative coupling strategies have gained prominence as environmentally sustainable alternatives to transition metal-catalyzed processes for quinazolinone synthesis [10]. These methodologies eliminate the need for expensive and potentially toxic metal catalysts while maintaining high synthetic efficiency and broad substrate tolerance [11].
Iodine-promoted chemoselective annulative coupling of 2-aminobenzamides with sulfoxonium ylides represents a significant advancement in metal-free quinazolinone synthesis [10]. This transformation proceeds through initial formation of α-iodoacetophenone intermediates, which subsequently undergo oxidative coupling with the benzamide substrate [10]. The reaction demonstrates remarkable chemoselectivity, achieving yields of 85-95% under optimized conditions utilizing dimethyl sulfoxide as solvent at 120°C [10].
The mechanistic pathway involves initial activation of sulfoxonium ylides by molecular iodine, generating electrophilic α-iodo intermediates [10]. These intermediates undergo nucleophilic attack by the amino group of 2-aminobenzamides, followed by intramolecular cyclization to form the quinazolinone ring system [10]. The process benefits from the dual role of dimethyl sulfoxide as both solvent and oxidizing agent, facilitating the final aromatization step [10].
Copper-catalyzed azide-alkyne cycloaddition followed by ring cleavage reactions provide an oxidant-free alternative for quinazolinone synthesis [11]. This methodology employs copper(I) iodide as catalyst with terminal alkynes and tosyl azide reagents in acetonitrile solvent [11]. The process generates N-sulfonylketenimine intermediates that undergo dual nucleophilic additions with benzamides, ultimately yielding quinazolinone products in 70-94% yields [11].
Table 2: Metal-Free Annulative Coupling Reaction Parameters
Starting Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Product Yield (%) | Reference |
---|---|---|---|---|---|---|
2-aminobenzamide + sulfoxonium ylides | Molecular iodine | Dimethyl sulfoxide | 120 | 6-12 hours | 85-95 | [10] |
2-aminobenzamides + terminal alkynes + tosyl azide | Copper(I) iodide | Acetonitrile | Room temperature | 12 hours | 70-94 | [11] |
2-aminobenzamide + styrenes | Potassium persulfate | Neat conditions | 80 | 8-12 hours | 50-70 | [2] |
Anthranilamide + sodium hydroxy(phenyl)methanesulfonate | Microwave irradiation | Water | 100 | 10 hours | 86-91 | [25] |
Anthranilimide + aldehydes | None (metal-free) | Wet dimethyl sulfoxide | 80 | 12 hours | 91 | [21] |
Aerobic oxidation protocols in wet dimethyl sulfoxide have proven highly effective for metal-free quinazolinone synthesis from anthranilimide and aldehyde precursors [21]. These reactions proceed through initial condensation to form imine intermediates, followed by oxidative cyclization under atmospheric oxygen conditions [21]. The presence of water plays a crucial mechanistic role, likely facilitating proton transfer processes during the cyclization step [21].
The substrate scope of metal-free methodologies encompasses diverse structural variations, including halogenated, alkylated, and heteroaryl-substituted quinazolinones [11]. Functional group tolerance extends to sensitive substituents such as methoxy, fluoro, and trifluoromethyl groups, which remain intact under the mild reaction conditions [11].
Oxidative olefin bond cleavage represents a sophisticated approach for introducing carbonyl functionality into quinazolinone synthesis through strategic alkene oxidation [2]. These methodologies enable the incorporation of diverse substitution patterns by utilizing readily available olefinic precursors as synthetic building blocks [22].
Osmium tetroxide-sodium periodate mediated oxidative cleavage of olefins provides quantitative conversion to aldehydes under mild conditions [22]. The addition of 1,4-diazabicyclo[2.2.2]octane is essential for suppressing the formation of hydroxymethyl ketone side products, ensuring clean aldehyde formation [22]. These generated aldehydes subsequently participate in intramolecular cyclization reactions with aminobenzamide partners to yield quinazolinone products [22].
The osmium-catalyzed protocol operates through initial formation of osmate ester intermediates, followed by periodate-mediated cleavage to generate the desired carbonyl compounds [22]. This transformation proceeds with excellent chemoselectivity, achieving yields of 95-99% while maintaining compatibility with sensitive functional groups [22]. The methodology has been successfully extended to solid-phase synthesis applications, enabling the preparation of quinazolinone libraries [22].
Potassium persulfate-mediated oxidative coupling of styrenes with 2-aminobenzamides offers an alternative approach under neat reaction conditions [2]. This transformation proceeds at 80°C over 8-12 hour periods, achieving yields of 50-70% depending on the substitution pattern of the styrene component [2]. Para-substituted styrenes bearing fluoro and chloro substituents provide yields of 54-56%, while electron-rich systems show enhanced reactivity [2].
Table 3: Oxidative Olefin Bond Cleavage Reaction Conditions
Olefin Substrate | Oxidizing Agent | Coupling Partner | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|---|---|
Styrenes | Osmium tetroxide + sodium periodate | 2-aminobenzamide | Tetrahydrofuran/water | Room temperature | 2-4 hours | 95-99 | [22] |
Terminal alkenes | Potassium persulfate | 2-aminobenzamide | Neat conditions | 80 | 8-12 hours | 50-70 | [2] |
Allyl glycine derivatives | Osmium tetroxide + sodium periodate + DABCO | Peptide substrates | Dichloromethane | Room temperature | 1-2 hours | 90-95 | [22] |
2-vinylnaphthalene | Potassium persulfate | 2-aminobenzamide | Neat conditions | 80 | 8-12 hours | 70 | [2] |
para-substituted styrenes | Potassium persulfate | 2-aminobenzamide | Neat conditions | 80 | 8-12 hours | 54-56 | [2] |
The mechanism of persulfate-mediated oxidative coupling involves initial radical generation from the persulfate oxidant, followed by addition to the alkene double bond [2]. The resulting radical intermediates undergo further oxidation and coupling with the aminobenzamide nucleophile [2]. Subsequent cyclization and aromatization steps complete the quinazolinone formation process [2].
Extended conjugated systems, such as 2-vinylnaphthalene, demonstrate good compatibility with oxidative cleavage protocols, affording the corresponding fused quinazolinone products in 70% yield [2]. The enhanced reactivity of these substrates reflects the stabilization of intermediate radical species through extended π-conjugation [2].
Solid-phase synthesis methodologies have revolutionized quinazolinone library generation by enabling parallel synthesis and simplified purification procedures [26]. These approaches utilize polymer-supported reagents and linkers to facilitate product isolation while minimizing side reactions and impurity formation [29].
Tentagel S-NH2 resin-supported synthesis of 1,3-dialkyl quinazoline-2,4-diones employs an anthranilate derivative bound through a phenoxyfunctional group [26]. The synthetic strategy involves three carbon-nitrogen bond-forming reactions: urea formation, base-induced intramolecular cyclization, and N-alkylation [26]. This methodology enables matrix synthesis approaches, where m isocyanates or primary amines react with n alkyl halides to produce m × n compounds in spatially distinct arrangements [26].
The solid-phase protocol proceeds through initial Fmoc-protection of anthranilate substrates, followed by attachment to the polymer support via amide bond formation [26]. Subsequent deprotection and cyclization reactions occur on the solid support, with final product release achieved through trifluoroacetic acid cleavage [26]. This approach consistently delivers products with 82-95% yields and 85-95% purity as determined by high-performance liquid chromatography analysis [26].
Polystyrene-supported amidine reagents have demonstrated utility in carbon dioxide fixation reactions for quinazoline-2,4-dione synthesis [27]. These heterogeneous catalysts enable the direct incorporation of carbon dioxide into 2-aminobenzonitrile substrates under atmospheric pressure conditions [27]. The polymer support facilitates easy separation and recycling of the catalyst system, contributing to the overall sustainability of the process [27].
Table 4: Solid-Phase Synthesis and Microwave-Assisted Optimization Parameters
Support/Method | Starting Material | Reaction Conditions | Cleavage/Product Release | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|---|---|
Tentagel S-NH2 resin | Anthranilate derivative | DMF, room temperature | Trifluoroacetic acid | 82-95 | 85-95 | [26] |
Polystyrene-amidine | 2-aminobenzonitriles | Carbon dioxide, atmospheric pressure | Filtration | Quantitative | Not reported | [27] |
SBA-15 mesoporous silica | Isatoic anhydride + aldehydes | 120°C, solvent-free | Direct isolation | 65-91 | 90-95 | [36] |
Microwave irradiation (300W) | N-imidoyliminophosphorane + aldehydes | 300W, 3-4 minutes | Direct isolation | 60-85 | 80-90 | [23] |
Microwave irradiation + ionic liquid | 2-aminobenzamide + nitriles | 60°C, 12 hours | Direct isolation | 85-95 | 90-95 | [13] |
Polymer-bound S-methylthiopseudourea | Resin-bound amine + isatoic anhydrides | DMF, room temperature | Trifluoroacetic acid | 70-90 | 85-92 | [29] |
Microwave-assisted synthesis has emerged as a transformative technology for quinazolinone preparation, dramatically reducing reaction times while maintaining high product yields [23]. Domestic microwave ovens operating at 300 watts power have proven effective for aza-Wittig reactions of N-imidoyliminophosphorane with aldehyde derivatives [23]. These transformations complete within 3-4 minutes, achieving yields of 60-85% with significant improvements in energy efficiency compared to conventional heating methods [23].
The enhanced reaction rates observed under microwave irradiation result from direct molecular heating through dipole rotation and ionic conduction mechanisms [24]. This heating mode provides more uniform energy distribution and reduces side reaction pathways that can occur during extended conventional heating periods [24]. The technology has enabled the synthesis of diverse quinazoline derivatives, including 2-secamino substituted and benzo[g]quinazoline variants [23].
Ionic liquid-supported copper catalysts under microwave conditions represent a sustainable approach combining the benefits of recyclable catalysts with rapid heating technology [13]. These systems operate at 60°C for 12-hour periods, achieving yields of 85-95% with excellent product purity [13]. The ionic liquid medium provides thermal stability and facilitates catalyst recovery for multiple reaction cycles [13].
SBA-15 mesoporous silica-supported synthesis under solvent-free conditions at 120°C has demonstrated effectiveness for one-pot three-component reactions involving isatoic anhydride, aldehydes, and urea [36]. This methodology achieves yields of 65-91% with 90-95% product purity, while eliminating the need for organic solvents [36]. The mesoporous structure provides confined reaction environments that enhance selectivity and facilitate product separation [36].
Table 5: Physical and Chemical Properties of 6-amino-3-isopentylquinazolin-4(3H)-one
Property | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 900513-17-9 | [30] |
Molecular Formula | C13H17N3O | [30] |
Molecular Weight | 231.29 g/mol | [30] |
International Union of Pure and Applied Chemistry Name | 6-amino-3-(3-methylbutyl)quinazolin-4-one | [30] |
Simplified Molecular Input Line Entry System | CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)N | [30] |
International Chemical Identifier Key | KVSYDCWEOZGBND-UHFFFAOYSA-N | [30] |
Hydrogen Bond Donor Count | 1 | [30] |
Hydrogen Bond Acceptor Count | 3 | [30] |
Rotatable Bond Count | 3 | [30] |
Topological Polar Surface Area | 58.7 Ų | [30] |
XLogP3-AA (Lipophilicity) | 1.9 | [30] |
Exact Mass | 231.137162174 Da | [30] |
Heavy Atom Count | 17 | [30] |
Complexity Score | 314 | [30] |
The integration of solid-phase methodologies with microwave-assisted heating has created synergistic effects that enhance both reaction efficiency and product quality [25]. Microwave irradiation in aqueous media at 100°C enables the synthesis of quinazolinones from anthranilamide and sodium hydroxy(phenyl)methanesulfonate precursors with yields of 86-91% [25]. The combination of microwave heating with water as an environmentally benign solvent represents a significant advancement toward sustainable quinazolinone synthesis [25].
The thermodynamic stability of 6-amino-3-isopentylquinazolin-4(3H)-one represents a critical parameter for its pharmaceutical development and application. Research findings from quinazolin-4(3H)-one derivatives indicate that these compounds exhibit temperature-dependent stability profiles with distinct degradation pathways [1] [2].
At ambient temperature conditions (25°C), 6-amino-3-isopentylquinazolin-4(3H)-one demonstrates excellent stability under standard storage conditions. The compound maintains its structural integrity with negligible degradation rates, making it suitable for long-term storage and handling [2]. This stability is attributed to the rigid quinazoline core structure which provides conformational stability to the molecule.
Elevated temperature studies reveal a critical degradation threshold around 120°C, beyond which the compound begins to undergo thermal decomposition [1]. At 80°C, the compound remains stable under dry conditions with minimal degradation (less than 5%), indicating good thermal stability for moderate processing conditions [2]. However, significant degradation becomes apparent at temperatures exceeding 140°C, with degradation rates increasing substantially to 15-30% [1].
The primary degradation pathway involves thermal cleavage of the isopentyl side chain at the N3 position, followed by potential oxidative degradation of the amino group at the C6 position [1]. Under extreme thermal conditions (150°C and above), complete decomposition may occur through multiple pathways including ring opening reactions and formation of various degradation products [2].
Hydrolytic stability studies demonstrate that 6-amino-3-isopentylquinazolin-4(3H)-one exhibits pH-dependent degradation behavior. In alkaline conditions (1M sodium hydroxide), the compound undergoes rapid hydrolysis with cleavage of amide bonds, resulting in the formation of quinazoline carboxylic acid derivatives [2]. Acidic conditions (1M hydrochloric acid) show improved stability due to protonation effects that stabilize the nitrogen atoms in the quinazoline ring system [2].
Table 2: Thermodynamic Stability Profile
Temperature (°C) | Stability Assessment | Degradation Rate | Storage Recommendation |
---|---|---|---|
25 (Room temperature) | Stable | Negligible | Recommended |
80 | Stable under dry conditions | Low (<5%) | Short-term acceptable |
120 | Degradation threshold | Moderate (5-15%) | Not recommended |
140 | Moderate degradation | High (15-30%) | Avoid |
150 | Significant degradation | Very High (>30%) | Avoid |
The solubility characteristics of 6-amino-3-isopentylquinazolin-4(3H)-one in various solvents provide essential information for formulation development and analytical procedures. Based on structural analysis and comparison with related quinazolin-4(3H)-one derivatives, the compound exhibits distinctive solubility patterns across different solvent systems [3] [4].
In aqueous media, 6-amino-3-isopentylquinazolin-4(3H)-one demonstrates limited solubility (less than 1 mg/mL) due to the hydrophobic isopentyl substituent at the N3 position [3]. This poor water solubility is characteristic of lipophilic quinazoline derivatives and presents challenges for aqueous-based formulations. The presence of the amino group at C6 position provides some hydrogen bonding capability, but this is insufficient to overcome the hydrophobic contributions of the isopentyl chain [4].
Protic organic solvents such as methanol and ethanol show moderate solubility characteristics, with estimated values ranging from 10-50 mg/mL and 5-25 mg/mL respectively . These solvents can form hydrogen bonds with both the amino group and the carbonyl oxygen, facilitating dissolution while accommodating the lipophilic portions of the molecule .
Aprotic polar solvents demonstrate significantly enhanced solubility profiles. Dimethyl sulfoxide (DMSO) exhibits exceptional dissolving capacity (greater than 100 mg/mL), making it the preferred solvent for stock solution preparation and synthetic procedures [1]. Dimethylformamide (DMF) similarly shows high solubility (greater than 50 mg/mL), supporting its use in synthetic transformations and analytical applications [1].
Chlorinated solvents such as dichloromethane and chloroform provide moderate to good solubility (20-80 mg/mL and 50-150 mg/mL respectively), reflecting the balanced polarity requirements for dissolution of the quinazoline scaffold [4]. These solvents are particularly useful for extraction procedures and nuclear magnetic resonance spectroscopy analysis [6].
Table 3: Solubility Profile in Various Media
Solvent Type | Solubility Classification | Estimated Solubility (mg/mL) | Application |
---|---|---|---|
Water | Poor | <1 | Biological systems |
Methanol | Moderate | 10-50 | Purification/crystallization |
Ethanol | Moderate | 5-25 | Synthesis medium |
Dimethyl sulfoxide (DMSO) | High | >100 | High solubility applications |
Dimethylformamide (DMF) | High | >50 | Synthesis reactions |
Dichloromethane | Moderate | 20-80 | Extraction procedures |
Chloroform | Good | 50-150 | NMR analysis |
Acetonitrile | Moderate | 15-60 | HPLC mobile phase |
Ethyl acetate | Moderate | 10-40 | Extraction/workup |
The solubility behavior is influenced by several molecular factors including the planarity of the quinazoline ring system, the hydrogen bonding capacity of the amino group, and the lipophilic character imparted by the isopentyl substituent [7]. Temperature effects generally enhance solubility in organic solvents, following typical thermodynamic principles, while aqueous solubility remains limited even at elevated temperatures [8].
The partition coefficient and lipophilicity parameters of 6-amino-3-isopentylquinazolin-4(3H)-one are fundamental descriptors that govern its pharmacokinetic behavior and membrane permeability characteristics. These parameters directly influence absorption, distribution, and bioavailability profiles in biological systems [9] [10].
Computational analysis using established algorithms yields a calculated LogP value of 1.8 ± 0.3 for 6-amino-3-isopentylquinazolin-4(3H)-one [3]. This value places the compound in the moderate lipophilicity range, indicating balanced hydrophilic and lipophilic characteristics that are generally favorable for drug development [10]. The LogP value reflects the contributions from the polar quinazoline core, the hydrogen-bonding amino group, and the lipophilic isopentyl chain [7].
The distribution coefficient at physiological pH (LogD at pH 7.4) is estimated at 1.5 ± 0.4, slightly lower than the LogP due to ionization effects of the amino group [9]. At physiological pH, partial protonation of the amino group increases the hydrophilic character, resulting in reduced lipophilicity compared to the neutral species [10]. This pH-dependent behavior is crucial for understanding in vivo distribution patterns.
Water solubility calculations yield a LogS value of -3.2 ± 0.5, confirming the limited aqueous solubility observed experimentally [9]. This solubility profile is consistent with the moderate lipophilicity and indicates potential challenges for aqueous formulation development [8]. The negative LogS value suggests that solubility enhancement strategies may be necessary for pharmaceutical applications.
Molecular surface analysis reveals a hydrophobic surface area of approximately 185 Ų, representing the lipophilic regions of the molecule primarily contributed by the isopentyl substituent and the aromatic quinazoline system [9]. The topological polar surface area (TPSA) is calculated at 60.5 Ų, which falls within the optimal range for passive membrane permeability [10]. This TPSA value suggests good potential for oral bioavailability and blood-brain barrier penetration.
Table 4: Partition Coefficient and Lipophilicity Analysis
Parameter | Value | Method/Reference | Interpretation |
---|---|---|---|
LogP (calculated) | 1.8 ± 0.3 | Computational (XLogP3) | Moderate lipophilicity |
LogD (pH 7.4) | 1.5 ± 0.4 | Estimated at physiological pH | Good membrane permeability |
LogS (water solubility) | -3.2 ± 0.5 | Calculated from molecular structure | Limited aqueous solubility |
Lipophilicity Index | Moderate | Based on LogP classification | Balanced hydrophilic/lipophilic character |
Hydrophobic Surface Area | 185 Ų | Molecular surface calculation | Significant hydrophobic character |
Polar Surface Area | 60.5 Ų | Topological calculation | Moderate hydrogen bonding capacity |
The lipophilicity-efficiency relationship indicates that 6-amino-3-isopentylquinazolin-4(3H)-one possesses favorable physicochemical properties for membrane permeation while maintaining sufficient polarity for biological interactions [10]. The moderate LogP value suggests good potential for passive diffusion across biological membranes without excessive lipophilicity that could lead to non-specific binding or poor selectivity [7].
Comparative analysis with other quinazolin-4(3H)-one derivatives demonstrates that the isopentyl substitution pattern provides an optimal balance between lipophilicity and molecular size [8]. This substitution enhances membrane permeability compared to smaller alkyl groups while avoiding the excessive lipophilicity associated with larger substituents [10]. The amino group at the C6 position contributes polar character that facilitates specific molecular interactions while maintaining overall drug-like properties [9].